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molecular formula C12H12N2O2 B8627518 1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one

1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one

Cat. No. B8627518
M. Wt: 216.24 g/mol
InChI Key: YDLKYKNXRPSJHP-UHFFFAOYSA-N
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Patent
US06077853

Procedure details

3-Methyl-2-hydroxypyrazine (1.10 g, 10.0 mmol), 4-Iodobenzyl alcohol from Example 1, Step 1 (4.0 g, 17.0 mmol), K2CO3 (1.52 g, 110 mmol), and copper (15 mg , 0.2 mmol) were heated under argon for 40 hours. The dark residue was partitioned between CHCl3 and saturated NaHCO3. The aqueous layer was back extracted twice with CHCl13. The organic layers were combined, washed with brine, dried (MgSO4,), filtered and concentrated to give a light brown solid. Flash chromatography (EtOAc) yielded the title compound as a yellow solid.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
copper
Quantity
15 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([OH:8])=[N:4][CH:5]=[CH:6][N:7]=1.I[C:10]1[CH:17]=[CH:16][C:13]([CH2:14][OH:15])=[CH:12][CH:11]=1.C([O-])([O-])=O.[K+].[K+]>[Cu].CCOC(C)=O>[OH:15][CH2:14][C:13]1[CH:16]=[CH:17][C:10]([N:4]2[CH:5]=[CH:6][N:7]=[C:2]([CH3:1])[C:3]2=[O:8])=[CH:11][CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
CC=1C(=NC=CN1)O
Name
Quantity
4 g
Type
reactant
Smiles
IC1=CC=C(CO)C=C1
Name
Quantity
1.52 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
copper
Quantity
15 mg
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dark residue was partitioned between CHCl3 and saturated NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back extracted twice with CHCl13
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4,)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a light brown solid

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=C(C=C1)N1C(C(=NC=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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